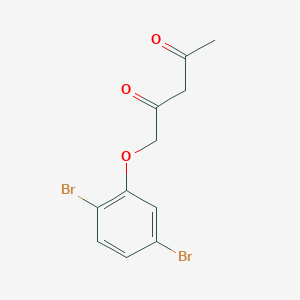
1-(2,5-Dibromophenoxy)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dibromophenoxy)pentane-2,4-dione is an organic compound with the molecular formula C11H10Br2O3 It is a derivative of pentane-2,4-dione, where the phenoxy group is substituted with bromine atoms at the 2 and 5 positions
Preparation Methods
The synthesis of 1-(2,5-dibromophenoxy)pentane-2,4-dione typically involves the bromination of phenoxy-substituted pentane-2,4-dione. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2,5-Dibromophenoxy)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of phenoxy-substituted pentane-2,4-dione.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are usually carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines may produce amino derivatives.
Scientific Research Applications
1-(2,5-Dibromophenoxy)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its bromine atoms provide reactive sites for further functionalization.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dibromophenoxy)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
1-(2,5-Dibromophenoxy)pentane-2,4-dione can be compared with other similar compounds, such as:
1-(2,4-Dibromophenoxy)pentane-2,4-dione: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.
1-(2,5-Dichlorophenoxy)pentane-2,4-dione: Chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.
1-(2,5-Dimethylphenoxy)pentane-2,4-dione: Methyl groups instead of bromine, affecting the compound’s steric and electronic properties.
Properties
CAS No. |
828923-22-4 |
|---|---|
Molecular Formula |
C11H10Br2O3 |
Molecular Weight |
350.00 g/mol |
IUPAC Name |
1-(2,5-dibromophenoxy)pentane-2,4-dione |
InChI |
InChI=1S/C11H10Br2O3/c1-7(14)4-9(15)6-16-11-5-8(12)2-3-10(11)13/h2-3,5H,4,6H2,1H3 |
InChI Key |
XMUFUGIHJMBZIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)COC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)

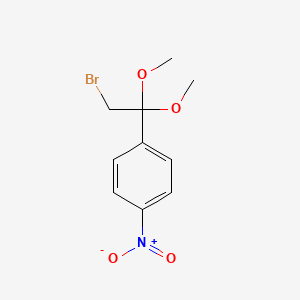
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
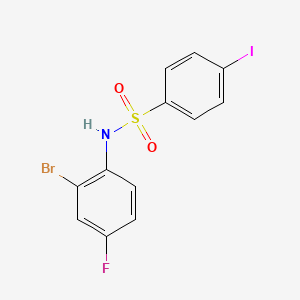
![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
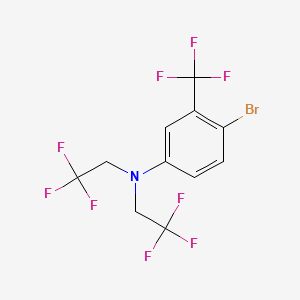
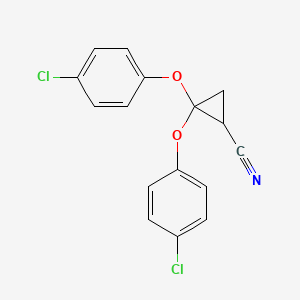
propanedioate](/img/structure/B14224684.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
